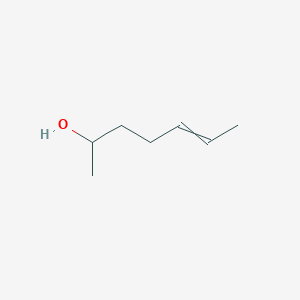
Nefopam-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nefopam-d3, also known as Fenazoxine-d3, is a deuterium-labeled version of Nefopam, a centrally acting non-opioid analgesic. Nefopam is primarily used to treat moderate to severe pain, especially post-surgical pain. The deuterium labeling in this compound enhances its stability and allows for more precise pharmacokinetic studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nefopam-d3 involves the introduction of deuterium atoms into the Nefopam molecule. One common method is the catalytic hydrogenation of Nefopam in the presence of deuterium gas. This process replaces specific hydrogen atoms with deuterium, resulting in the deuterium-labeled compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and deuterium gas to ensure efficient and consistent labeling. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity and concentration .
Analyse Des Réactions Chimiques
Types of Reactions
Nefopam-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its amine derivatives.
Substitution: Halogenation and alkylation reactions can introduce different substituents into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like bromine and alkylating agents such as methyl iodide are employed.
Major Products Formed
Oxidation: Nefopam N-oxide
Reduction: Nefopam amine derivatives
Substitution: Halogenated and alkylated Nefopam derivatives
Applications De Recherche Scientifique
Nefopam-d3 is widely used in scientific research due to its unique properties:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Nefopam in biological samples.
Biology: Employed in studies investigating the metabolism and pharmacokinetics of Nefopam.
Medicine: Utilized in clinical trials to evaluate the efficacy and safety of Nefopam in pain management.
Industry: Applied in the development of new analgesic formulations and drug delivery systems
Mécanisme D'action
Nefopam-d3 exerts its analgesic effects through multiple mechanisms:
Triple Monoamine Reuptake Inhibition: Inhibits the reuptake of serotonin, norepinephrine, and dopamine, enhancing their levels in the synaptic cleft and contributing to pain relief.
Modulation of Glutamatergic Transmission: Reduces glutamate release, which plays a role in pain perception.
Calcium Influx Inhibition: Inhibits calcium influx, reducing neuronal excitability and pain transmission
Comparaison Avec Des Composés Similaires
Nefopam-d3 is compared with other similar compounds to highlight its uniqueness:
Orphenadrine: Both Nefopam and Orphenadrine are centrally acting analgesics, but Nefopam has a broader spectrum of action due to its triple monoamine reuptake inhibition.
Diphenhydramine: While both compounds have antihistaminic properties, Nefopam’s analgesic effects are more pronounced.
Fluorophenyl and Naphthyl Derivatives: These analogs of Nefopam have been synthesized to explore their analgesic properties, but this compound remains unique due to its deuterium labeling
Conclusion
This compound is a valuable compound in scientific research and medicine due to its unique properties and mechanisms of action. Its synthesis, chemical reactions, and applications make it a versatile tool in various fields, including chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C17H19NO |
|---|---|
Poids moléculaire |
256.36 g/mol |
Nom IUPAC |
1-phenyl-5-(trideuteriomethyl)-1,3,4,6-tetrahydro-2,5-benzoxazocine |
InChI |
InChI=1S/C17H19NO/c1-18-11-12-19-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18/h2-10,17H,11-13H2,1H3/i1D3 |
Clé InChI |
RGPDEAGGEXEMMM-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3 |
SMILES canonique |
CN1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aS,4R,6S,7R,7aR)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-6-(4-methoxyphenoxy)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B12433322.png)




![Methyl 3-[12-(3-hydroxyprop-1-en-2-yl)-4,8-dimethyl-5-(6-methyl-7-oxohept-5-en-2-yl)-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoate](/img/structure/B12433346.png)
![[(1R,2S,5R,6S)-6-acetyloxy-5-benzoyloxy-1,2-dihydroxycyclohex-3-en-1-yl]methyl benzoate](/img/structure/B12433350.png)


![3-Amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid hydrochloride](/img/structure/B12433369.png)
![3-Chloro-2-{[5-(1-{2-[1-(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-YL]methyl}thiophen-2-YL)ethylidene]hydrazin-1-ylidene}ethyl)thiophen-2-YL]methyl}-5-(trifluoromethyl)pyridine](/img/structure/B12433371.png)
![3-[2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid](/img/structure/B12433394.png)
![[(4aR,6S,7R,8S,8aR)-7-acetyloxy-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate](/img/structure/B12433409.png)

